3-Bromo-4-hydroxypyridin-2(1h)-one
Overview
Description
“3-Bromo-4-hydroxypyridin-2(1h)-one” is a brominated derivative of pyridinone. Pyridinones are a type of organic compound that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carbonyl group . The “3-Bromo” indicates that there is a bromine atom attached to the third carbon in the ring, and the “4-hydroxy” indicates that there is a hydroxyl group attached to the fourth carbon in the ring.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-hydroxypyridin-2(1h)-one” would consist of a six-membered pyridine ring with a bromine atom attached at the 3-position and a hydroxyl group at the 4-position. The carbonyl group would be at the 2-position, adjacent to the nitrogen atom in the ring .Chemical Reactions Analysis
As a brominated organic compound, “3-Bromo-4-hydroxypyridin-2(1h)-one” could potentially undergo various types of reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another group . The presence of the carbonyl and hydroxyl groups could also allow for reactions such as condensation or esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-hydroxypyridin-2(1h)-one” would depend on its molecular structure. As a brominated organic compound, it would likely be relatively heavy and could be expected to have a higher boiling point and lower volatility compared to non-brominated analogs .Safety And Hazards
properties
IUPAC Name |
3-bromo-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxypyridin-2(1h)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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